Cumyl-CB-megaclone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H26N2O |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
5-(cyclobutylmethyl)-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one |
InChI |
InChI=1S/C25H26N2O/c1-25(2,19-11-4-3-5-12-19)27-16-15-22-23(24(27)28)20-13-6-7-14-21(20)26(22)17-18-9-8-10-18/h3-7,11-16,18H,8-10,17H2,1-2H3 |
InChI Key |
VOCGZWPYRQJUMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N2C=CC3=C(C2=O)C4=CC=CC=C4N3CC5CCC5 |
Origin of Product |
United States |
Nomenclature and Structural Classification of Cumyl Cb Megaclone and Analogues
Systematic and Semisystematic Nomenclature
Cumyl-CB-megaclone is known in the scientific and forensic literature by several names, which are crucial for its accurate identification. Its formal IUPAC (International Union of Pure and Applied Chemistry) name is 2,5-Dihydro-2-(1-methyl-1-phenylethyl)-5-(cyclobutylmethyl)-1H-pyrido[4,3-b]indol-1-one . wikipedia.org
The compound is also identified by semisystematic names and laboratory codes. The name "this compound" itself is a semisystematic descriptor:
Cumyl refers to the cumyl (1-methyl-1-phenylethyl) group attached to the nitrogen at position 2.
CB indicates the c yclob utyl moiety in the side chain.
megaclone denotes the γ-carbolinone core, a name derived from its relationship to earlier "PEGACLONE" compounds. nih.gov
Common synonyms and codes include SGT-273 and CUMYL-CBMGACLONE. wikipedia.orgncats.io This variety in nomenclature highlights the need for precise chemical identifiers like the CAS Number (2806439-13-2) to avoid ambiguity. wikipedia.orgcaymanchem.com
| Identifier Type | Name/Code |
| IUPAC Name | 2,5-Dihydro-2-(1-methyl-1-phenylethyl)-5-(cyclobutylmethyl)-1H-pyrido[4,3-b]indol-1-one wikipedia.org |
| Semisystematic Name | This compound wikipedia.org |
| Synonyms | SGT-273, CUMYL-CBMGACLONE wikipedia.orgncats.io |
| CAS Number | 2806439-13-2 wikipedia.orgcaymanchem.com |
| Chemical Formula | C₂₅H₂₆N₂O wikipedia.orgcaymanchem.com |
| Molar Mass | 370.496 g·mol⁻¹ wikipedia.org |
Structural Features of the γ-Carbolinone Core
The central scaffold of this compound is a γ-carbolinone (gamma-carbolinone) ring system. nih.gov This tricyclic structure is formally known as 2,5-dihydro-1H-pyrido[4,3-b]indol-1-one. caymanchem.com The emergence of this core is a significant development in SCRA design, primarily engineered to circumvent legislation targeting traditional indole (B1671886) and indazole-based cannabinoids. nih.gov
The γ-carbolinone core is an isomer of other carboline structures (alpha, beta, delta) and is characterized by the fusion of a pyridine (B92270) ring to an indole nucleus, with a ketone group on the pyridine ring. This structure imparts a specific three-dimensional shape and electronic distribution that is fundamental to its interaction with cannabinoid receptors. The γ-carbolinone core itself has been identified as a key structural element in a new wave of SCRAs that appeared around 2018. nih.govresearchgate.net
Analysis of Cumyl Moiety and Cyclobutyl Methyl (CBM) Side Chain
The structure of this compound is defined by two key substituents attached to the γ-carbolinone core: the cumyl group and the cyclobutyl methyl (CBM) side chain. nih.gov
Cumyl Moiety : Attached at the N2 position of the pyrido-indolone core is a cumyl group, which is a 1-methyl-1-phenylethyl (or 2-phenylpropan-2-yl) substituent. caymanchem.com This bulky, lipophilic "head" group is a common feature in many potent third- and fourth-generation SCRAs, such as CUMYL-PINACA. nih.govnih.gov Its presence is known to significantly influence a compound's binding affinity for cannabinoid receptors. nih.gov
Cyclobutyl Methyl (CBM) Side Chain : Attached at the N5 position of the core is a cyclobutylmethyl "tail" group. caymanchem.com The introduction of this specific side chain is a defining characteristic of a subclass of SCRAs that emerged around 2019 and 2020. nih.govnih.gov The size and conformation of this alicyclic tail are critical pharmacophores that modulate the compound's activity. nih.gov Structure-activity relationship (SAR) studies on related compounds show that the activity of SCRAs with cyclic tails often decreases as the number of carbons in the ring decreases. nih.gov
Classification within Emerging SCRA Subclasses
This compound is classified as a synthetic cannabinoid receptor agonist based on its chemical structure and its relationship to compounds with known cannabimimetic activity. wikipedia.org It belongs to the γ-carbolinone subclass of SCRAs, a group that became prominent after legislative controls were placed on indole and indazole-based compounds. nih.govnih.gov
The typical modular construction of SCRAs consists of a core, a head, a linker, and a tail. nih.govresearchgate.net In this compound:
Core : γ-carbolinone
Head : Cumyl group
Linker : The direct N-N bond can be considered the linker.
Tail : Cyclobutylmethyl group
This compound is a clear example of the ongoing "cat-and-mouse" game between clandestine laboratories and regulators, where novel core structures and side chains are continuously introduced to create new, unscheduled substances. researchgate.net
Structural Relationships to Related Cumyl-γ-Carbolinones and Indazole Analogues
The chemical architecture of this compound is best understood by comparing it to its close structural relatives.
Relationship to Cumyl-CH-megaclone (SGT-270) : The most direct analogue is Cumyl-CH-megaclone. wikipedia.org This compound shares the identical cumyl head and γ-carbolinone core but differs in its tail group, possessing a cyclohex ylmethyl (CHM) side chain instead of a cyclobut ylmethyl (CBM) side chain. wikipedia.orgcaymanchem.com This substitution of a six-carbon ring for a four-carbon ring is a subtle but deliberate modification intended to alter its properties.
Relationship to CUMYL-PEGACLONE (SGT-151) : This compound also features the cumyl-γ-carbolinone structure but has a linear pentyl side chain. nih.gov It was one of the first γ-carbolinone SCRAs to be identified and serves as a parent compound for this subclass. researchgate.net
Relationship to Indazole Analogues (e.g., CUMYL-PINACA) : A crucial comparison can be made with indazole-based SCRAs like CUMYL-PINACA (SGT-24). wikipedia.org CUMYL-PINACA contains the same cumyl head group but utilizes an indazole-3-carboxamide core instead of a γ-carbolinone core. nih.govwikipedia.org This highlights how different core scaffolds can be combined with the same substituent groups to generate new families of compounds. Another related compound is CUMYL-CBMINACA, which combines the cumyl head and CBM tail with an indazole-3-carboxamide core. nih.gov
The following table summarizes these structural relationships:
| Compound Name | Head Group | Core Structure | Tail Group |
| This compound | Cumyl | γ-Carbolinone wikipedia.org | Cyclobutylmethyl caymanchem.com |
| Cumyl-CH-megaclone | Cumyl | γ-Carbolinone wikipedia.org | Cyclohexylmethyl wikipedia.orgcaymanchem.com |
| CUMYL-PEGACLONE | Cumyl | γ-Carbolinone nih.gov | Pentyl nih.gov |
| CUMYL-PINACA | Cumyl | Indazole-3-carboxamide wikipedia.org | Pentyl wikipedia.org |
| CUMYL-CBMINACA | Cumyl | Indazole-3-carboxamide nih.gov | Cyclobutylmethyl nih.gov |
This comparative analysis demonstrates the modular and systematic approach used in the design of new synthetic cannabinoids, where specific structural motifs are interchanged to create novel chemical entities.
Chemical Synthesis and Advanced Derivatization Strategies
Synthetic Routes for Cumyl-CB-megaclone and Related γ-Carbolinones
The construction of the γ-carbolinone skeleton, which is central to this compound, can be achieved through various synthetic methodologies. A plausible and efficient approach to this compound would involve a multi-step synthesis beginning with the formation of the γ-carbolinone core, followed by sequential N-alkylation reactions to introduce the cumyl and cyclobutylmethyl moieties.
One of the key strategies for forming the γ-carbolinone ring system is through palladium-catalyzed reactions. For instance, a palladium-catalyzed direct dehydrogenative annulation (DDA) of indole-carboxamides with internal alkynes has been demonstrated as a viable method for preparing γ-carbolinone derivatives. nih.gov This reaction proceeds via C-H and N-H bond cleavage and uses air as the oxidant, offering a relatively green synthetic route. nih.gov
Another approach involves the telescoping of several reaction steps into a one-pot synthesis. This can include a sequence of cyclopropanation, phthalimide (B116566) deprotection, and Boc-deprotection to yield γ-carbolinone derivatives. nih.gov Such methods are advantageous as they reduce the need for purification of intermediates, thus saving time and resources.
More recent developments include electrochemical methods for the synthesis of γ-carbolinones. These methods can involve a sulfonylation-triggered cyclization of indole-3-carboxamides, representing a novel approach to forming the core structure.
Once the γ-carbolinone core, 2,5-dihydro-1H-pyrido[4,3-b]indol-1-one, is synthesized, the introduction of the specific side chains of this compound can be achieved through N-alkylation. The IUPAC name for this compound is 2,5-Dihydro-2-(1-methyl-1-phenylethyl)-5-(cyclobutylmethyl)-1H-pyrido[4,3-b]indol-1-one. wikipedia.org The synthesis would proceed by first alkylating one of the nitrogen atoms, likely the more reactive pyrido-nitrogen, with (bromomethyl)cyclobutane. This would be followed by the alkylation of the second nitrogen atom with 2-phenyl-2-propyl bromide (cumyl bromide). The order of these alkylation steps could potentially be reversed. Standard N-alkylation conditions, such as using a base like sodium hydride or cesium carbonate in a suitable solvent like DMF or acetonitrile, would be applicable. researchgate.net
A general synthetic scheme for this compound is proposed below:
Step 1: Synthesis of the γ-Carbolinone Core: Utilizing a method such as palladium-catalyzed annulation of an appropriate indole (B1671886) derivative.
Step 2: N-Alkylation with Cyclobutylmethyl Bromide: Introduction of the cyclobutylmethyl group onto the nitrogen at position 5.
Step 3: N-Alkylation with Cumyl Bromide: Introduction of the cumyl group onto the nitrogen at position 2.
The table below summarizes some of the key synthetic reactions for the formation of the γ-carbolinone core.
| Reaction Type | Starting Materials | Catalyst/Reagents | Key Features | Reference |
| Palladium-Catalyzed DDA | Indole-carboxamides, Alkynes | Pd(OAc)₂, O₂ (air) | Direct C-H/N-H activation, atom economical | nih.gov |
| One-Pot Telescoping Synthesis | Indole derivatives | Multiple reagents for cyclopropanation, deprotection | High efficiency, reduced purification steps | nih.gov |
| Electrochemical Cyclization | N-acryloyl-indole-3-carboxamides, Sodium sulfinates | Electrochemical cell | Radical cyclization, novel approach |
Rational Design of Structural Analogues and Isomers
The emergence of this compound is part of a broader trend in the design of synthetic cannabinoids where the core structure, linker, and side chains are systematically varied to modulate biological activity. The rational design of analogues of this compound focuses on modifying three key structural regions: the γ-carbolinone core, the N2-substituent (cumyl group), and the N5-substituent (cyclobutylmethyl group).
The γ-carbolinone core itself is a relatively recent scaffold in the landscape of synthetic cannabinoids, which has traditionally been dominated by indole and indazole-based compounds. The rationale for exploring this new core may be to circumvent existing legislation targeting specific chemical structures and to explore novel structure-activity relationships (SAR). nih.gov
The cumyl group (1-methyl-1-phenylethyl) is a bulky lipophilic substituent that has been incorporated into numerous synthetic cannabinoids. Its presence is often associated with high potency. The design of analogues often involves replacing the cumyl group with other bulky alkyl or aryl groups to fine-tune receptor affinity and functional activity.
The cyclobutylmethyl side chain at the N5 position is another key feature. Analogues such as Cumyl-CH-MEGACLONE feature a cyclohexylmethyl group instead, suggesting that the size and conformation of this cycloalkylmethyl substituent are critical variables in the design of new compounds. researchgate.netnih.gov The exploration of different ring sizes (e.g., cyclopentyl, cyclohexyl) and the introduction of substituents on the cycloalkyl ring are common strategies in the rational design of such analogues. researchgate.net
The table below presents a comparison of this compound with some of its known analogues, highlighting the structural variations.
| Compound Name | N2-Substituent | N5-Substituent | Core Structure | Reference |
| This compound | Cumyl | Cyclobutylmethyl | γ-Carbolinone | wikipedia.org |
| Cumyl-CH-MEGACLONE | Cumyl | Cyclohexylmethyl | γ-Carbolinone | researchgate.netnih.gov |
| Cumyl-PEGACLONE | Cumyl | Pentyl | γ-Carbolinone | nih.gov |
| 5F-Cumyl-PEGACLONE | Cumyl | 5-Fluoropentyl | γ-Carbolinone | nih.gov |
Chemical Modification Techniques and Their Impact on Molecular Architecture
The chemical modification of the this compound scaffold relies on a range of synthetic techniques to alter its molecular architecture. These modifications can be broadly categorized into changes to the side chains and modifications of the core structure.
Side Chain Modification:
The N-alkyl groups at positions 2 and 5 are the most readily modifiable parts of the molecule. Standard N-alkylation reactions using various alkyl halides or other electrophiles are the primary methods for introducing diversity at these positions. researchgate.net The choice of base and solvent can be optimized to achieve selective alkylation if one nitrogen is significantly more reactive than the other.
Core Structure Modification:
Modification of the γ-carbolinone core is a more complex synthetic challenge but offers the potential for creating fundamentally new classes of compounds. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to introduce substituents onto the aromatic part of the indole ring system. nih.gov This allows for the introduction of a wide range of functional groups, such as halogens, alkyl, or alkoxy groups, which can significantly alter the electronic properties and steric bulk of the core.
Investigation of Core Structure and Side Chain Modifications in Synthesis
The synthesis of a library of this compound analogues would involve a systematic investigation of core and side chain modifications. A combinatorial approach, where different core structures are combined with a variety of side chains, is a common strategy in medicinal chemistry to explore the SAR of a new compound class.
Core Structure Modifications:
Synthetic investigations would focus on preparing substituted γ-carbolinone cores. This could start from substituted indole precursors. For example, using a 5-fluoroindole-3-carboxamide in a palladium-catalyzed annulation would yield a 5-fluoro-γ-carbolinone core. Subsequent alkylations would then lead to a fluorinated analogue of this compound.
Side Chain Modifications:
A diverse range of alkylating agents would be used to explore the impact of the side chains. This would include:
Varying the N5-alkyl group: A series of cycloalkylmethyl halides (from cyclopropylmethyl to cycloheptylmethyl) could be used to probe the effect of ring size. Linear and branched alkyl halides of varying lengths would also be investigated.
Varying the N2-substituent: While the cumyl group is a common feature, it could be replaced with other bulky aralkyl groups, such as a naphthylmethyl or a substituted benzyl (B1604629) group, to explore the impact of the aromatic system.
The synthesis of these analogues would be followed by detailed structural characterization using techniques like NMR spectroscopy and mass spectrometry to confirm the molecular architecture. These studies are crucial for understanding how different synthetic modifications translate into specific structural changes, which is a prerequisite for establishing a clear SAR.
Comprehensive Analytical Methodologies for Identification and Quantification
Chromatographic Separations Coupled with Mass Spectrometry
Chromatographic techniques are essential for separating Cumyl-CB-megaclone from complex matrices, such as herbal mixtures or biological samples, and from structurally similar compounds. drugsandalcohol.ie Coupling these separation methods with mass spectrometry provides the high degree of selectivity and sensitivity required for forensic analysis.
GC-MS is a widely applied technique for the analysis of this compound. drugsandalcohol.iekenkyuukai.jp The compound is amenable to GC analysis, and its electron ionization (EI) mass spectrum provides characteristic fragmentation patterns for identification.
In one detailed analytical report, this compound was identified in a seized herbal material using an Agilent 6890N Network GC system coupled to an Agilent 5973 Network Mass Selective Detector. policija.si The analysis, performed in EI mode, successfully identified the compound, which exhibited a specific retention time under the established chromatographic conditions. policija.si The mass spectrum recorded at a retention time of 17.95 minutes confirmed the compound's identity. policija.si
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value/Description | Source |
|---|---|---|
| GC System | Agilent 6890N Network GC | policija.si |
| Column | Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film) | policija.si |
| Carrier Gas | Helium | policija.si |
| Temperature Program | Initial: 100°C (hold 2 min) Ramp 1: 20°C/min to 280°C (hold 3 min) Ramp 2: 25°C/min to 315°C (hold 12 min) | policija.si |
| MS Detector | Agilent 5973 Network Mass Selective Detector | policija.si |
| Ionization Mode | Electron Ionization (EI) | policija.si |
| Scan Range | m/z 35–500 | policija.si |
| Retention Time | 17.95 min | policija.si |
| Internal Standard | Tribenzylamine (locked to 10.8 min) | policija.si |
Liquid chromatography coupled with various mass spectrometry analyzers is a cornerstone for the analysis of this compound, particularly in biological samples or for non-volatile analysis. drugsandalcohol.ieeuropa.eu Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are frequently used for their high sensitivity and specificity in complex matrices. drugsandalcohol.ieeuropa.euunodc.org
High-resolution mass spectrometry (HRMS) variants like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) are invaluable for differentiating this compound from its structural analogs. This technique provides highly accurate mass measurements, enabling the determination of elemental composition. For this compound, a protonated molecule [M+H]⁺ has been identified at m/z 373.238 using LC-QToF-MS. Other advanced systems, including those with electrospray ionization (LC-ESI-qToF-MS) and ultra-high-performance liquid chromatography coupled with a QTRAP system (UHPLC-QTRAP), are also employed in the comprehensive analysis of synthetic cannabinoids. herts.ac.uk
Table 2: LC-MS Techniques for this compound Analysis
| Technique | Application/Finding | Source |
|---|---|---|
| LC-MS/MS | Commonly applied for analysis of biological samples. | drugsandalcohol.ieeuropa.euunodc.org |
| LC-QToF-MS | Used for non-volatile analysis and differentiating structural analogs. | herts.ac.uk |
| [M+H]⁺ Ion | Detected at m/z 373.238. |
| UPLC-PdA-QDa-MS | Used in the identification and confirmation of synthetic cannabinoids in seized samples. | herts.ac.uk |
Advanced Spectroscopic Characterization
While chromatography-mass spectrometry methods are powerful for detection and quantification, spectroscopic techniques are indispensable for the complete and unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of novel psychoactive substances, including this compound. drugsandalcohol.iekenkyuukai.jpeuropa.eu It provides detailed information about the carbon-hydrogen framework of the molecule.
A comprehensive structural determination of this compound was performed using a Bruker Avance Neo 400 NMR spectrometer. policija.si The sample, extracted with deuterated dimethyl sulfoxide (B87167) (DMSO-d6), was analyzed at 25°C. policija.si The complete structure was elucidated through a suite of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Rotating-frame Overhauser Effect Spectroscopy (ROESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). policija.si These advanced techniques confirmed the connectivity and spatial relationships of the atoms within the molecule. policija.si
Table 3: NMR Spectroscopy Parameters for this compound
| Parameter | Value/Description | Source |
|---|---|---|
| Spectrometer | Bruker Avance Neo 400 NMR (9.4 Tesla) | policija.si |
| Probe | Prodigy BBO-H&F-D-05 Z-gradient | policija.si |
| Solvent | DMSO-d6 | policija.si |
| Reference | Tetramethylsilane (TMS, δ = 0.00 ppm) | policija.si |
| 1D Experiments | ¹H, ¹³C | policija.si |
| 2D Experiments | zqs-clip-COSY, zqs-TOCSY, zqs-easy-ROESY, multiplicity edited HSQC, HMBC, double-edited HSQC-zqs-clip-COSY | policija.si |
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. drugsandalcohol.iekenkyuukai.jpeuropa.eu The Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) sampling technique is particularly useful for analyzing seized materials with minimal sample preparation. policija.si
The IR spectrum of this compound has been recorded using a Thermo SCIENTIFIC Nicolet iS5 FT-IR spectrometer equipped with an iD5 ATR accessory. policija.si For this analysis, the compound was extracted from herbal material with acetone, and the solvent was evaporated on the ATR crystal. policija.si The resulting spectrum, recorded at a digital resolution of 4 cm⁻¹, provides a characteristic fingerprint based on the vibrational frequencies of its chemical bonds, aiding in its identification. policija.si
Table 4: ATR-FTIR Spectroscopy Parameters for this compound
| Parameter | Value/Description | Source |
|---|---|---|
| Spectrometer | Thermo SCIENTIFIC Nicolet iS5 FT-IR | policija.si |
| Accessory | iD5 ATR | policija.si |
| Mode | Absorbance | policija.si |
| Digital Resolution | 4 cm⁻¹ | policija.si |
| Sample Preparation | Acetone extraction followed by solvent evaporation on the ATR surface. | policija.si |
Ultraviolet-Visible (UV/VIS) spectroscopy can be used as a screening tool for synthetic cannabinoids like this compound. kenkyuukai.jp These compounds generally possess conjugated π-electron systems within their structure, which allows them to absorb light in the UV-Vis region. kenkyuukai.jpeuropa.eu
However, the utility of UV/VIS spectroscopy for unambiguous identification is limited. kenkyuukai.jpeuropa.eu Many synthetic cannabinoids share the same core chromophore, resulting in very similar UV spectra. europa.eu Therefore, while UV detection can be useful when coupled with a chromatographic separation technique like HPLC, it is not sufficient for definitive identification on its own. kenkyuukai.jpeuropa.eu
Raman Spectroscopy
Raman spectroscopy is a non-destructive analytical technique that provides detailed chemical information based on the vibrational modes of a molecule. It offers a distinct spectral fingerprint, enabling the rapid identification of active compounds. This method is particularly valuable in forensic science for the preliminary screening of seized materials, including synthetic cannabinoids impregnated into herbal matter or paper. nauss.edu.sa While specific Raman spectral data for this compound is not widely published, the technique's applicability for the rapid detection of SCRAs on various substrates is well-established. nauss.edu.sa
Quantitative Analytical Method Development and Validation
The development of validated quantitative methods is essential for determining the precise concentration of this compound in different samples. This process ensures the reliability, accuracy, and reproducibility of analytical results, which is critical for both legal proceedings and scientific research.
High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust and widely utilized technique for the separation and quantification of cannabinoids in various matrices. nih.govnih.gov While a specific, fully validated HPLC-DAD method for this compound is not detailed in the available literature, the methods developed for analogous compounds like Cumyl-PEGACLONE and other synthetic cannabinoids provide a clear framework. nih.govnih.gov
A quantitative method for Cumyl-PEGACLONE in herbal mixtures was successfully validated using a 7-point calibration curve ranging from 1 to 50 µg/mL. nih.gov The validation of an analytical method for cannabinoids typically assesses several key parameters to ensure its performance, in line with the International Conference on Harmonization (ICH) guidelines. nih.gov These parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ). nih.gov For instance, a validated HPLC method for other cannabinoids demonstrated excellent linearity with a correlation coefficient (R²) greater than 0.999, high precision with relative standard deviation (RSD) values under 2%, and accuracy, measured by recovery, within an acceptable range of 98–102%. nih.gov
Table 1: Typical Validation Parameters for HPLC-DAD Cannabinoid Analysis
| Validation Parameter | Typical Acceptance Criteria/Value | Reference |
| Linearity (R²) | > 0.999 | nih.gov |
| Precision (%RSD) | ≤ 2% | nih.gov |
| Accuracy (Recovery %) | 98 - 102% | nih.gov |
| Limit of Detection (LOD) | 0.05 - 0.13 µg/mL | nih.gov |
| Limit of Quantitation (LOQ) | 0.50 - 0.61 µg/mL | nih.gov |
Considerations for Sample Preparation and Matrix Effects in Research Samples
The accuracy of quantitative analysis, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), is significantly impacted by the sample matrix. core.ac.ukresearchgate.net The matrix effect is defined as the suppression or enhancement of an analyte's ionization signal due to co-eluting compounds from the sample, which can compromise the precision and accuracy of results. core.ac.uk
Sample preparation is a critical step to minimize these matrix effects. The choice of technique depends on the complexity of the sample matrix, which for SCRAs often includes herbal mixtures, urine, or blood. nih.govresearchgate.net For herbal products, preparation may involve extraction with an organic solvent such as methanol, facilitated by ultrasonication. nih.gov
Biological samples require more extensive cleanup procedures to remove endogenous components like salts, lipids, and proteins. nih.gov Common approaches include:
Dilution : A straightforward method that reduces the concentration of interfering components, though it may also lower the analyte concentration below the detection limit. nih.gov
Protein Precipitation (PP) : Often performed with acetonitrile, this technique is used to remove proteins from plasma or oral fluid samples. nih.gov
Solid-Phase Extraction (SPE) : Considered a more thorough cleanup method, SPE is frequently necessary for complex matrices like plasma to achieve adequate sensitivity and reduce matrix effects. nih.gov
Enzymatic Hydrolysis : For urine analysis, treatment with β-glucuronidase is a standard procedure to cleave glucuronide conjugates, converting metabolites back to their free form for detection. researchgate.netnih.gov
The selection of a sample preparation method involves a balance between achieving a clean extract and ensuring sufficient recovery of the target analyte. core.ac.uk
Table 2: Overview of Sample Preparation Techniques and Matrix Effect Considerations
| Sample Preparation Technique | Target Matrix | Impact on Matrix Effect | Reference |
| Solvent Extraction | Herbal Mixtures | Isolates analyte from plant material; extract may still contain co-eluting compounds. | nih.gov |
| Dilution | Urine, Oral Fluid | Reduces matrix component concentration but also analyte signal. | nih.gov |
| Protein Precipitation | Plasma, Blood | Removes proteins but may leave other small-molecule interferences. | nih.gov |
| Solid-Phase Extraction (SPE) | Plasma, Urine | Provides extensive cleanup but can be more time-consuming and requires method development. | nih.gov |
| Enzymatic Hydrolysis | Urine | Cleaves conjugated metabolites to allow their detection; adds a step to the workflow. | researchgate.netnih.gov |
Forensic Analytical Approaches for SCRA Detection and Differentiation
The forensic identification of this compound and other novel SCRAs requires a multi-faceted analytical approach. researchgate.netnih.gov Initial characterization and structural elucidation of a new substance often involve a combination of powerful techniques, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS), nuclear magnetic resonance (NMR) spectroscopy, and attenuated total reflection infrared spectroscopy (ATR-FTIR). researchgate.netnih.govnih.gov
A significant challenge in forensic toxicology is that the parent SCRA is often extensively metabolized and may not be detectable in biological samples like urine. researchgate.net Therefore, forensic analysis must focus on identifying the substance's specific metabolites. For this compound, human phase-I metabolism has been investigated to identify suitable urinary markers. nih.gov This process involves analyzing authentic urine samples and comparing the findings with metabolites generated through in-vitro assays using pooled human liver microsomes (pHLM). researchgate.netnih.gov
Research has identified fifteen phase-I metabolites for this compound, with the primary metabolic pathways being monohydroxylation, dihydroxylation, and trihydroxylation. nih.gov The reliable detection of these unique metabolites serves as proof of consumption. nih.gov
Differentiation from structurally similar SCRAs is another critical aspect. Compounds like Cumyl-CH-megaclone or Cumyl-PEGACLONE may produce some common metabolites, necessitating careful analysis. nih.govscispace.com Forensic differentiation is achieved by comparing the full metabolite profile, including retention times and mass spectral data of specific marker metabolites, against those of known reference standards. nih.gov
Molecular Pharmacology and Cannabinoid Receptor Interaction
In Vitro Binding Affinity Profiling at Human Cannabinoid Receptors (hCB1, hCB2)
Specific in vitro binding affinity data, such as Kᵢ values, for Cumyl-CB-megaclone at the human cannabinoid receptors 1 (hCB1) and 2 (hCB2) are not available in published scientific literature. europa.eudrugsandalcohol.ie The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and a related European Commission justification document both note that as of their latest reports, no information is available on the pharmacology of this specific compound. europa.eudrugsandalcohol.ie
However, based on its structural similarity to other gamma-carboline synthetic cannabinoids, it is anticipated to exhibit activity at these receptors. europa.eu For comparison, its analogue Cumyl-CH-megaclone demonstrates a high binding affinity for the hCB1 receptor, with a reported Kᵢ value of 1.01 nM. This indicates a potent interaction with the receptor, surpassing that of the reference cannabinoid JWH-018 by 2.5-fold.
Receptor Agonism and Functional Efficacy Assessment
Quantitative measures of the functional efficacy and potency of this compound, such as its half-maximal effective concentration (EC₅₀) and maximum effect (Eₘₐₓ), have not been specifically reported in peer-reviewed studies. europa.eudrugsandalcohol.ie
To provide context, the pharmacological profile of its structural analogue, Cumyl-CH-megaclone, has been characterized. For Cumyl-CH-megaclone, studies have determined an EC₅₀ value of 1.22 nM at the hCB1 receptor. Its efficacy (Eₘₐₓ) was measured at 143.4% relative to the constitutive activity of the receptor, indicating it is a full agonist with high efficacy, approximately 1.13-fold higher than JWH-018.
Table 1: Comparative Receptor Agonism Data of this compound Analogues
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |
|---|---|---|---|
| This compound | hCB1 | Data not available | Data not available |
| hCB2 | Data not available | Data not available | |
| Cumyl-CH-megaclone | hCB1 | 1.22 | 143.4 |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum effect) is the maximum response achievable by a drug.
Specific studies detailing the activation of G-protein signaling pathways, such as mini-Gαi recruitment, by this compound are not present in the available scientific literature. Cannabinoid receptors like CB1 and CB2 are G-protein coupled receptors (GPCRs), and their activation by an agonist typically leads to the inhibition of adenylyl cyclase and subsequent cellular effects mediated by G-proteins. The lack of specific assay data for this compound means its precise profile of G-protein activation remains uncharacterized.
There is no published data from beta-arrestin (β-arrestin) recruitment assays for this compound. These assays are crucial for understanding the potential for receptor desensitization and internalization, as well as for investigating biased agonism. Without this data, the specific interactions of this compound with the β-arrestin pathway are unknown.
Investigation of Biased Agonism at Cannabinoid Receptors
A definitive assessment of biased agonism for this compound is not possible due to the absence of specific studies comparing its activation of G-protein pathways versus β-arrestin pathways. europa.eu Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor, which can lead to distinct physiological outcomes. While it is hypothesized that this compound may exhibit biased agonism similar to other SCRAs, empirical evidence is lacking.
Comparative Pharmacological Characterization of this compound with Reference Cannabinoids and Analogues
Direct comparative pharmacological studies involving this compound are limited. However, its pharmacology is often inferred from its structural relationship to Cumyl-PEGACLONE and Cumyl-CH-megaclone. europa.eu These compounds all share the gamma-carboline-1-one core structure but differ in the alkyl chain substituent.
Cumyl-CH-megaclone features a cyclohexylmethyl moiety and exhibits high potency and efficacy at the hCB1 receptor. drugsandalcohol.ie In contrast, Cumyl-PEGACLONE has a pentyl chain. The substitution of the pentyl chain in Cumyl-PEGACLONE with a cyclobutylmethyl group to form this compound is a key structural modification. This change is thought to influence its pharmacological profile, though quantitative data to confirm the extent of this influence is not available. It is suggested that this compound's pharmacological profile is more likely to resemble that of Cumyl-PEGACLONE.
Table 2: Structural and Pharmacological Comparison of Related Compounds
| Compound | Key Structural Feature | hCB1 Kᵢ (nM) | hCB1 EC₅₀ (nM) | hCB1 Efficacy (Eₘₐₓ) |
|---|---|---|---|---|
| This compound | Cyclobutylmethyl group | Not Available | Not Available | Not Available |
| Cumyl-CH-megaclone | Cyclohexylmethyl group | 1.01 | 1.22 | 143.4% |
| Cumyl-PEGACLONE | Pentyl group | Data not available | Data not available | Full Agonist |
| JWH-018 | Naphthoylindole | ~2.5 (inferred) | ~1.37 (inferred) | ~127% (inferred) |
Exploration of Non-Cannabinoid Receptor Interactions (e.g., TRVP1, GPR55, Opioid, Benzodiazepine)
While the primary pharmacological activity of this compound is understood through its potent interaction with cannabinoid receptors CB1 and CB2, the broader receptor profile of this and other synthetic cannabinoids is an area of ongoing investigation. The complex and often severe toxicological outcomes associated with synthetic cannabinoid use suggest that their effects may not be mediated solely by cannabinoid receptors. nih.gov It is hypothesized that "off-target" interactions with other receptor systems could contribute to their distinct pharmacological and toxicological profiles. nih.govnih.gov However, specific research detailing the interaction of this compound with non-cannabinoid receptors is not extensively documented in current scientific literature. The following sections explore the potential for interactions based on the known pharmacology of the broader class of synthetic cannabinoids.
Transient Receptor Potential Vanilloid 1 (TRPV1)
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel known for its role in detecting and regulating body temperature, as well as responding to painful stimuli. frontiersin.org It is activated by various stimuli, including heat, protons, and compounds like capsaicin. frontiersin.org Some endocannabinoids and phytocannabinoids are known to interact with TRPV1 channels. mdpi.com
Direct research on the activity of this compound at TRPV1 channels has not been specifically reported. However, studies on other synthetic cannabinoids have shown varied interactions with this channel. nih.gov Research indicates that the ability to activate TRPV1 is not a universal characteristic of all synthetic cannabinoids. For instance, one study demonstrated that while all tested synthetic cannabinoids activated the CB1 receptor, only a subset, including XLR-11, UR-144, and AM1220, caused significant activation of TRPV1 channels. nih.gov This suggests that the chemical structure of a synthetic cannabinoid is a key determinant of its activity at TRPV1. The potential for this compound to interact with TRPV1 remains to be elucidated through specific in vitro studies.
Table 1: TRPV1 Activation by Various Synthetic Cannabinoids This table presents data for other synthetic cannabinoids to illustrate the potential for off-target TRPV1 activity and is not representative of this compound, for which specific data is unavailable.
| Compound | TRPV1 Activation |
|---|---|
| XLR-11 | Significant |
| UR-144 | Significant |
| AM1220 | Significant |
| JWH-018 | Not Significant |
| AB-FUBINACA | Not Significant |
| 5-fluoro MDMB-PICA | Not Significant |
| 4-fluoro MDMB-BUTINACA | Not Significant |
Source: Adapted from molecular signaling studies of synthetic cannabinoids. nih.gov
G Protein-Coupled Receptor 55 (GPR55)
G protein-coupled receptor 55 (GPR55) is an orphan receptor that has been proposed as a putative third cannabinoid receptor due to its modulation by various cannabinoid ligands. nih.govrsc.org It shares low sequence homology with the classical CB1 and CB2 receptors but is activated by endogenous, plant-derived, and synthetic cannabinoids. rsc.orgacs.org GPR55 is implicated in various physiological processes, including inflammation, pain, and bone physiology. nih.gov
There is no specific data available on the interaction between this compound and the GPR55 receptor. The pharmacology of cannabinoids at GPR55 is complex, with different compounds acting as agonists or antagonists. nih.gov For example, the endocannabinoid anandamide (B1667382) (AEA) and the synthetic cannabinoid SR141716A (Rimonabant) have been shown to modulate GPR55 signaling. nih.gov Given that other synthetic cannabinoids interact with GPR55, it is plausible that this compound may also have some activity at this receptor, but this requires experimental verification.
Opioid Receptors
The opioid and cannabinoid systems are known to interact significantly within the central nervous system. Their receptors, particularly the μ-opioid receptor and the CB1 receptor, are often co-localized on the same neurons, leading to reciprocal modulation of their signaling pathways. doi.orgnih.gov This interaction is a basis for investigating the combined effects of opioids and cannabinoids.
Direct binding affinity and functional activity of this compound at opioid receptors have not been reported in the available scientific literature. A broad screening study of several synthetic cannabinoid receptor agonists (SCRAs) found few significant interactions in agonist mode at a large panel of G protein-coupled receptors, other than the expected activity at CB1 and CB2. nih.gov While functional interactions between the two systems are evident, direct, high-affinity binding of synthetic cannabinoids to opioid receptors appears to be uncommon. nih.gov
Benzodiazepine (B76468) Receptors
Benzodiazepine receptors are allosteric modulatory sites on the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. There is currently no scientific evidence from the reviewed literature to suggest that this compound or other synthetic cannabinoids directly interact with or bind to benzodiazepine receptors. Case reports sometimes note co-ingestion of synthetic cannabinoids and benzodiazepines, which can complicate the clinical presentation, but this does not imply a direct pharmacological interaction at the receptor level. mdpi.comsrlf.org
Structure Activity Relationship Sar Studies
Correlation of Structural Features with Receptor Binding Affinity
The binding affinity of synthetic cannabinoids to the CB1 and CB2 receptors is a key determinant of their potency. Research into Cumyl-CB-megaclone and its analogues demonstrates that specific structural motifs are crucial for high-affinity binding. For instance, the presence of a cumyl group consistently confers high affinity for cannabinoid receptors. researchgate.net
Studies have shown that modifications to the core, side chain, and other substituents can dramatically alter the binding affinity, measured by the inhibition constant (Ki). Lower Ki values indicate a higher binding affinity. For example, Cumyl-CBMINACA, an indazole analogue, exhibits a significantly higher binding affinity (Ki = 1.32 nM) at the hCB1 receptor compared to its indole (B1671886) counterpart, Cumyl-CBMICA (Ki = 29.3 nM). researchgate.netnih.gov Similarly, the γ-carbolinone core in compounds like Cumyl-CH-MEGACLONE also results in high CB1 receptor affinity, with a reported Ki of 1.01 nM. researchgate.netnih.gov
The following table summarizes the binding affinities of this compound and related compounds at the human CB1 receptor.
| Compound | Core Structure | Side Chain | CB1 Ki (nM) |
| This compound | γ-Carbolinone | Cyclobutylmethyl | 0.65 nih.gov |
| Cumyl-CBMICA | Indole | Cyclobutylmethyl | 29.3 researchgate.netnih.gov |
| Cumyl-CBMINACA | Indazole | Cyclobutylmethyl | 1.32 researchgate.netnih.gov |
| Cumyl-CH-MEGACLONE | γ-Carbolinone | Cyclohexylmethyl | 1.01 researchgate.netnih.gov |
| Cumyl-NBMEGACLONE | γ-Carbolinone | Norbornylmethyl | 2.4 researchgate.net |
| Cumyl-NBMICA | Indole | Norbornylmethyl | 1.87 nih.gov |
| Cumyl-NBMINACA | Indazole | Norbornylmethyl | 0.25 nih.gov |
Influence of Heterocyclic Core Modifications on Receptor Activity
Indole versus Indazole versus γ-Carbolinone Core Effects
The central heterocyclic core structure is a critical determinant of a synthetic cannabinoid's pharmacological activity. Comparative studies consistently demonstrate that replacing an indole core with an indazole core tends to increase in vitro potency at the CB1 receptor. researchgate.netnih.gov This is evident in the case of Cumyl-CBMINACA (indazole core), which shows significantly higher binding affinity and functional activity compared to Cumyl-CBMICA (indole core). researchgate.netnih.gov Specifically, Cumyl-CBMINACA has a Ki of 1.32 nM at the hCB1 receptor, while Cumyl-CBMICA's Ki is 29.3 nM. researchgate.netnih.gov
The γ-carbolinone core, as seen in this compound and its analogues, represents a newer structural class designed to circumvent legislation targeting indole and indazole-based compounds. nih.gov These compounds, such as Cumyl-PEGACLONE and Cumyl-CH-MEGACLONE, exhibit high potency and full agonistic activity at both CB1 and CB2 receptors. researchgate.netnih.govuniklinik-freiburg.deresearchgate.net For instance, Cumyl-CH-MEGACLONE demonstrates a high binding affinity with a Ki of 1.01 nM at the hCB1 receptor. researchgate.netnih.gov The γ-carbolinone structure itself appears to be a highly effective scaffold for potent cannabinoid receptor agonists. dntb.gov.ua
Impact of Cumyl Moiety and Side Chain Substituents on Pharmacological Profile
The cumyl moiety (a 2-phenylpropan-2-yl group) is a key feature in a recent generation of synthetic cannabinoids, consistently conferring high affinity for cannabinoid receptors. researchgate.net The lipophilic and bulky nature of the cumyl group is thought to contribute to favorable interactions within the receptor's binding pocket.
Cyclobutyl Methyl (CBM) Versus Norbornyl Methyl (NBM) Tail Analysis
The side chain, or "tail," of the synthetic cannabinoid molecule also plays a crucial role in its pharmacological profile. The introduction of cyclobutyl methyl (CBM) and norbornyl methyl (NBM) side chains was a strategy to evade legislative controls. nih.gov
A comparative analysis of CBM and NBM derivatives reveals that the sterically demanding NBM side chain generally increases both binding affinity and functional activity across different core structures. nih.gov For example, Cumyl-NBMINACA (NBM tail) has a higher binding affinity (Ki: 0.25 nM) than Cumyl-CBMINACA (CBM tail) (Ki: 1.32 nM). researchgate.netnih.govnih.gov Similarly, Cumyl-NBMICA (NBM tail) shows a higher affinity (Ki: 1.87 nM) than Cumyl-CBMICA (CBM tail) (Ki: 29.4 nM). nih.govresearchgate.net However, an exception is seen with the γ-carbolinone core, where the NBM analogue (Cumyl-NBMEGACLONE) has a slightly lower binding affinity than the CBM analogue (this compound). researchgate.net Despite this, the potency of the NBM γ-carbolinone analogue is still increased. researchgate.net
Role of Halogenation (e.g., Fluorination)
Halogenation, particularly fluorination, of the side chain is a common structural modification in synthetic cannabinoids. Terminal fluorination of the pentyl chain in compounds like 5F-Cumyl-PEGACLONE has been investigated. nih.gov While it is often suggested that terminal fluorination increases CB1 receptor activity, a study on Cumyl-PEGACLONE variants found that 5-fluorination did not inherently lead to a higher CB1 activation potential. nih.govnih.gov Both Cumyl-PEGACLONE and 5F-Cumyl-PEGACLONE were found to be potent CB1 agonists with sub-nanomolar EC50 values. nih.gov
Investigation of Chirality and Stereoisomeric Effects on Receptor Interactions
Chirality and the specific stereoisomers of a compound can significantly influence its interaction with biological receptors. In the context of Cumyl-PEGACLONE isomers, research has shown that structural isomers with an ethylbenzyl or n-propylphenyl group instead of the cumyl group exhibit a drastically reduced CB1 receptor activity. nih.gov This suggests that the specific arrangement of atoms in the cumyl moiety is critical for optimal receptor binding, and even slight isomeric changes can lead to steric hindrance within the ligand-binding pocket, thereby reducing pharmacological activity. nih.gov Further research into the endo- and exo-isomers of norbornyl derivatives is also an area of interest for understanding stereoisomeric effects. nih.gov
Computational Modeling and Molecular Docking for SAR Prediction
The prediction of the biological activity of novel synthetic cannabinoids like this compound and its analogs increasingly relies on in silico methods such as computational modeling and molecular docking. These techniques provide valuable insights into the structure-activity relationships (SAR) by simulating the interaction between the compound (ligand) and its biological target, primarily the human cannabinoid receptor 1 (CB1).
Molecular dynamics (MD) simulations have been specifically employed to understand the conformational basis for the observed differences in agonist potency at the CB1 receptor among synthetic cannabinoid receptor agonists with a γ-carboline-1-one core, including this compound and its analogs. researchgate.net These simulations model the dynamic behavior of the ligand-receptor complex over time, offering a deeper understanding of the binding stability and the key interactions that drive receptor activation.
The general process for conducting such computational studies on cannabinoids involves several key steps:
Receptor Modeling : Three-dimensional models of the CB1 receptor are constructed. These models are often based on the crystal structures of related G-protein coupled receptors (GPCRs), such as bovine rhodopsin or, more recently, the solved crystal structures of the CB1 receptor in its inactive and active states. mdpi.comnih.gov
Ligand Preparation : The 3D structure of the ligand, such as this compound, is generated and optimized to find its most stable conformation (lowest energy state).
Molecular Docking : The ligand is then "docked" into the binding site of the receptor model. Docking algorithms predict the preferred orientation of the ligand within the binding pocket and estimate the binding affinity, often expressed as a docking score or binding energy. This allows for the identification of key amino acid residues within the receptor that interact with the ligand.
Binding Free Energy Calculation : Methods like the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) can be applied to the docked poses to calculate the binding free energy, providing a more refined prediction of binding affinity. researchgate.net
Molecular Dynamics Simulations : Following docking, MD simulations are run to assess the stability of the ligand-receptor complex and to observe the dynamic changes in their interaction. nih.gov This can reveal how the ligand binding may induce the conformational changes in the receptor that are necessary for its activation.
For the γ-carboline series of synthetic cannabinoids, computational studies help to elucidate the impact of different structural moieties on CB1 receptor affinity and efficacy. For instance, these models can predict how the substitution of the cyclobutylmethyl tail in this compound, compared to the cyclohexylmethyl tail in its analog Cumyl-CH-MEGACLONE, affects the fit within the receptor's binding pocket. nih.gov
The cumyl group is a common feature in several potent synthetic cannabinoids and is known to confer high affinity for the CB1 receptor. researchgate.net Computational models can rationalize this by showing how the bulky and lipophilic nature of the cumyl group contributes to favorable hydrophobic interactions within the receptor.
While specific docking scores and detailed interaction maps for this compound are found within proprietary research, the established methodologies are crucial for the prospective analysis of new analogs. Quantitative structure-activity relationship (QSAR) models, developed from experimental binding data of existing compounds, can also be used to predict the CB1 receptor affinity of new molecules like this compound based on their structural features. nih.gov These predictive tools are invaluable for both academic research and forensic science for anticipating the biological activity of newly emerging synthetic cannabinoids.
The table below summarizes the reported binding affinities for analogs of this compound, which provide the empirical data that computational models aim to predict and explain.
| Compound Name | Core Structure | Tail Group | CB1 Ki (nM) |
| Cumyl-CH-MEGACLONE | γ-Carboline-1-one | Cyclohexylmethyl | 1.01 |
| Cumyl-PEGACLONE | γ-Carboline-1-one | Pentyl | Not specified |
| 5F-Cumyl-PEGACLONE | γ-Carboline-1-one | 5-Fluoropentyl | Not specified |
| Cumyl-CBMINACA | Indazole-3-carboxamide | Cyclobutylmethyl | 1.32 |
| Cumyl-CBMICA | Indole-3-carboxamide | Cyclobutylmethyl | 29.3 |
This table presents data for compounds structurally related to this compound to illustrate structure-activity relationships. Data is sourced from peer-reviewed scientific literature. researchgate.netnih.gov
In Vitro and in Vivo Metabolic Profiling and Metabolite Identification
Characterization of Phase-I Biotransformation Pathways
Phase-I metabolism of Cumyl-CB-megaclone primarily involves oxidative reactions designed to increase the compound's polarity, facilitating its eventual excretion. In total, fifteen distinct human phase-I metabolites have been identified for this compound through the analysis of urine specimens. uni-freiburg.denih.gov The principal metabolic reactions observed include hydroxylation and N-dealkylation. nih.gov
Hydroxylation is a predominant metabolic pathway for this compound. The main metabolites detected in vivo are the result of mono-, di-, or trihydroxylation. uni-freiburg.denih.gov For this compound specifically, monohydroxylation occurs at two primary sites: the cyclobutyl methyl (CBM) tail and the γ-carbolinone core structure. uni-freiburg.denih.gov In addition to monohydroxylated products, metabolites formed through dihydroxylation have also been consistently detected in urine samples. nih.gov
Alongside hydroxylation, the metabolic profile of this compound includes N-dealkylation and N-decumylation. nih.gov These pathways involve the removal of the cyclobutyl methyl (CBM) group or the cumyl group, respectively. nih.gov These dealkylation reactions are frequently found in combination with subsequent mono- or dihydroxylation of the remaining core structure. nih.gov Interestingly, a metabolite resulting from N-dealkylation without any other modification was identified in in vitro experiments but could not be detected in in vivo human urine samples. nih.gov
Identification and Structural Elucidation of Major Metabolites
Through liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-qToF-MS) analysis of authentic urine samples, fifteen phase-I metabolites of this compound were characterized after enzymatic cleavage of glucuronides. nih.gov The most suitable urinary biomarkers for confirming the consumption of this compound are metabolites that have undergone monohydroxylation on the CBM tail and on the γ-carbolinone core. uni-freiburg.denih.gov
Analysis of metabolite abundance revealed that a monohydroxylated product on the CBM tail was the most prevalent metabolite in the majority of urine samples studied. nih.gov The second most common metabolite was one formed by N-dealkylation of the CBM group combined with a single hydroxylation on the core structure. nih.gov Products of dihydroxylation were also identified, though they were generally less abundant than the monohydroxylated and dealkylated-hydroxylated metabolites. nih.gov
| Metabolite ID | Proposed Biotransformation | Mean Abundance Rating (MAR%)* |
|---|---|---|
| M11 | Monohydroxylation (at CBM tail) | 100.0 |
| M4 | N-dealkylation (CBM) + Monohydroxylation (core) | 58.9 |
| M13 | Monohydroxylation (at core) | 58.3 |
| M10 | Monohydroxylation (at CBM tail) | 41.5 |
| M9 | Monohydroxylation (at CBM tail) | 36.5 |
| M2 | Dihydroxylation (core + CBM) | 27.1 |
| M5 | N-dealkylation (CBM) + Monohydroxylation (core) | 24.3 |
| M1 | Dihydroxylation (core + CBM) | 17.0 |
*Mean Abundance Rating (MAR%) indicates the relative prevalence of each metabolite across the analyzed urine samples, with the most abundant metabolite (M11) set to 100%. Data sourced from a study of eight authentic urine samples. nih.gov
Comparative Metabolic Studies with Structurally Related SCRAs
The metabolism of this compound shares features with other cumyl-containing SCRAs. A significant finding is the metabolic overlap with related compounds; for instance, the N-dealkylated and monohydroxylated metabolites of this compound (M4-M6) are structurally identical to metabolites produced from Cumyl-CHMEGACLONE, Cumyl-PEGACLONE, and 5F-Cumyl-PEGACLONE. nih.gov This is an expected outcome, as the metabolic removal of the characteristic cumyl or CBM moieties eliminates the unique structural features of the parent compound. nih.gov
Comparison with other SCRAs highlights how structural modifications influence metabolic pathways:
Cumyl-CH-MEGACLONE , which has a cyclohexylmethyl group instead of a cyclobutylmethyl group, primarily yields three different monohydroxylated metabolites as its main urinary markers. researchgate.netnih.gov
5F-CUMYL-PEGACLONE undergoes extensive metabolism, including N-dealkylation, hydroxylation, and hydrolytic defluorination, with six of its metabolites being identical to those of its non-fluorinated analog, CUMYL-PEGACLONE. nih.govresearchgate.net
Cumyl-NBMEGACLONE , featuring a norbornyl methyl (NBM) tail, is mainly metabolized via monohydroxylation on this NBM tail. uni-freiburg.denih.gov
CUMYL-PICA and 5F-CUMYL-PICA also demonstrate this pattern, where primary metabolic pathways lead to identical metabolites after dealkylation or terminal hydroxylation of the side chain, complicating forensic differentiation. nih.gov
Application of In Vitro Metabolic Models for Predictive Profiling
In vitro models, particularly pooled human liver microsomes (pHLM), are standard tools for predicting the metabolic fate of new psychoactive substances. researchgate.netnih.gov For this compound, pHLM incubation assays were used to generate metabolites and compare them with those found in vivo. uni-freiburg.denih.gov
However, these models have limitations. In the case of this compound, the pHLM assay successfully confirmed only 8 of the 15 metabolites detected in human urine. nih.gov Notably, metabolites formed through multiple reactions, such as N-dealkylation combined with dihydroxylation, were not generated in the in vitro system. nih.gov This discrepancy underscores that while pHLM models are valuable, in vivo data are essential for a complete and accurate metabolic profile. nih.gov Similar limitations have been observed for other SCRAs like 5F-CUMYL-PEGACLONE, where the most abundant in vivo metabolite was not formed in the pHLM assay because its formation requires β-oxidation, a process that occurs in mitochondria, not microsomes. nih.govuniklinik-freiburg.de In other studies, hepatocytes have been used as an alternative in vitro model that can sometimes provide a more complete metabolic picture than pHLMs. jefferson.edufrontiersin.org
Investigation of Metabolite Activity at Cannabinoid Receptors
While the metabolic pathways of this compound have been elucidated, research into the pharmacological activity of its metabolites at cannabinoid receptors is not extensively documented in the available scientific literature. For many SCRAs, metabolites, particularly those that are hydroxylated, can retain significant binding affinity and functional activity at CB1 and CB2 receptors, sometimes comparable to or even exceeding that of the parent compound. This potential for active metabolites is a critical component in understanding the full toxicological and pharmacological effects of the substance. However, specific data on the receptor binding affinities and functional activities for the identified metabolites of this compound are not presently available.
Table of Compounds Mentioned
| Compound Name | Full Chemical Name or Description |
|---|---|
| This compound | 5-(cyclobutylmethyl)-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one |
| 5F-Cumyl-PEGACLONE | 5-(5-fluoropentyl)-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one |
| ADAMANTYL-THPINACA | N-(1-adamantyl)-1-(tetrahydropyran-4-ylmethyl)-1H-indazole-3-carboxamide |
| AM-2201 | 1-(5-fluoropentyl)-1H-indol-3-ylmethanone |
| Cumyl-CBMICA | 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide |
| Cumyl-CBMINACA | N-(2-phenylpropan-2-yl)-1-(cyclobutylmethyl)-1H-indazole-3-carboxamide |
| Cumyl-CH-MEGACLONE | 5-(cyclohexylmethyl)-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one |
| Cumyl-NBMEGACLONE | 5-(norbornylmethyl)-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one |
| Cumyl-NBMINACA | 1-(norbornylmethyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide |
| CUMYL-PEGACLONE | 5-pentyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one |
| CUMYL-PICA | 1-pentyl-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide |
| 5F-CUMYL-PICA | 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide |
| CUMYL-THPINACA | N-(2-phenylpropan-2-yl)-1-(tetrahydro-2H-pyran-4-yl)methyl-1H-indazole-3-carboxamide |
| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone |
| THJ-2201 | 1-(5-fluoropentyl)-1H-indazol-3-ylmethanone |
Development of Metabolic Markers for Xenobiotic Biotransformation Profiling in Research Specimens
The identification of reliable metabolic markers is a cornerstone of xenobiotic biotransformation profiling, providing crucial insights into the metabolic fate of a compound within a biological system. For novel psychoactive substances such as this compound, a synthetic cannabinoid receptor agonist (SCRA) with a γ-carbolinone core, understanding its metabolism is essential for forensic toxicology and clinical diagnostics. nih.govuni-freiburg.de Research efforts have focused on elucidating the phase-I metabolic pathways of this compound through both in vitro and in vivo studies to identify suitable biomarkers for detecting its consumption. nih.gov
The primary approach for studying the metabolism of this compound involves the analysis of authentic human urine samples and in vitro experiments using pooled human liver microsomes (pHLM). nih.govnih.gov These studies typically employ advanced analytical techniques, such as liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QToF-MS), to separate and identify the metabolites. nih.govnih.gov The comparison of metabolite profiles from in vivo samples with those generated in vitro helps to confirm the biotransformations and identify metabolites that are most likely to be present in research specimens. nih.gov
For this compound, which emerged around 2019-2020, research has successfully identified a number of its human phase-I metabolites. nih.gov These metabolites are primarily the result of oxidative processes. nih.govnih.gov The main biotransformations observed include monohydroxylation, dihydroxylation, and trihydroxylation of the parent molecule. nih.govnih.gov
A study involving the analysis of eight authentic urine samples positive for this compound metabolites revealed the presence of fifteen distinct phase-I metabolites. nih.govnih.gov The identification of these metabolites was confirmed through comparison with in vitro results from pHLM incubations. nih.gov The major metabolic pathways were found to be monohydroxylation on the cyclobutyl methyl (CBM) tail and on the core structure of the molecule. nih.govnih.gov These findings are critical for developing targeted analytical methods for forensic and research purposes.
The following table summarizes the key human phase-I metabolites of this compound identified in authentic urine samples. The ranking is based on the mean area ratio (MAR%), which indicates the relative abundance of each metabolite.
Table 1: Human Phase-I Metabolites of this compound Detected in Urine Samples
| Metabolite | Biotransformation | Mean Area Ratio (MAR%) | Ranking |
|---|---|---|---|
| M1 | Monohydroxylation (Core) + Dihydroxylation (CBM) | 3.5 | 11 |
| M2 | Monohydroxylation (CBM) + Dihydroxylation (Core) | 3.9 | 10 |
| M3 | Dihydroxylation (CBM) | 12.8 | 4 |
| M4 | Monohydroxylation (Core) + Monohydroxylation (CBM) | 100.0 | 1 |
| M5 | Dihydroxylation (Core) | 4.8 | 9 |
| M6 | Monohydroxylation (Core) + Monohydroxylation (CBM) | 58.7 | 2 |
| M7 | Trihydroxylation (CBM) | 2.9 | 12 |
| M8 | Monohydroxylation (Core) | 12.1 | 5 |
| M9 | Monohydroxylation (CBM) | 23.4 | 3 |
| M10 | N-dealkylation + Dihydroxylation | 5.2 | 8 |
| M11 | Monohydroxylation (CBM) | 10.2 | 6 |
| M12 | N-dealkylation + Monohydroxylation | 7.9 | 7 |
| M13 | N-decumylation + Dihydroxylation | 2.4 | 13 |
| M14 | N-decumylation + Monohydroxylation | 1.9 | 14 |
| M15 | Trihydroxylation (Core) | 1.5 | 15 |
Data derived from a study of eight authentic urine samples. MAR% is calculated in relation to the most abundant metabolite peak (M4). nih.govnih.gov
Based on these findings, specific urinary biomarkers have been proposed for the detection of this compound consumption. The metabolites resulting from monohydroxylation at the cyclobutyl methyl tail and the core structure are suggested as the most reliable markers. nih.govnih.gov In particular, the dihydroxylated metabolite of the CBM tail (M3) and the monohydroxylated metabolite of the core (M8), along with the most abundant dihydroxylated metabolite (M4), serve as key targets for analytical screening methods.
The elucidation of these metabolic pathways and the identification of specific, abundant metabolites are pivotal for the development of robust and sensitive analytical methods for xenobiotic biotransformation profiling in research and forensic specimens. This knowledge enables the creation of targeted assays that can reliably detect exposure to this compound.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing Cumyl-CB-megaclone with reproducibility in academic laboratories?
- Methodological Answer : Synthesis protocols should prioritize step-by-step documentation of reaction conditions (e.g., temperature, solvent systems, catalysts) and purification techniques (e.g., column chromatography, recrystallization). For reproducibility, include detailed characterization data (NMR, HPLC, mass spectrometry) for intermediates and final products, adhering to journal standards for experimental transparency . Cross-validate synthetic routes using independent replicates to confirm yield consistency.
Q. How can researchers ensure the structural integrity and purity of this compound in novel synthetic pathways?
- Methodological Answer : Combine spectroscopic validation (e.g., / NMR, FTIR) with orthogonal analytical methods such as X-ray crystallography or high-resolution mass spectrometry (HRMS). Quantify purity via HPLC with UV/Vis or diode-array detection, reporting retention times and peak area percentages. For trace impurities, employ gas chromatography–mass spectrometry (GC-MS) with sensitivity thresholds ≤0.1% .
Q. What databases and search strategies are recommended for identifying prior art on this compound’s physicochemical properties?
- Methodological Answer : Use structured Boolean searches in SciFinder, Reaxys, and PubMed with controlled vocabulary (e.g., "this compound AND solubility," "stability AND degradation products"). Supplement with backward/forward citation tracking in Google Scholar to locate overlooked studies. Avoid overreliance on patents; prioritize peer-reviewed journals for critical parameter validation (e.g., logP, pKa) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Conduct meta-analyses of existing studies to identify variables causing discrepancies (e.g., assay conditions, cell lines, solvent carriers). Replicate key experiments under standardized protocols (e.g., ISO-certified cell culture practices) and apply statistical rigor (e.g., ANOVA with post-hoc tests, effect size calculations). Use sensitivity analyses to isolate confounding factors, such as batch-to-batch compound variability .
Q. What computational strategies are optimal for modeling this compound’s receptor-binding dynamics, and how can their accuracy be validated?
- Methodological Answer : Employ molecular dynamics (MD) simulations using force fields (e.g., CHARMM, AMBER) parameterized for cannabinoid analogs. Cross-validate docking results (AutoDock Vina, Schrödinger Suite) with experimental binding affinity data (e.g., SPR, ITC). Quantify error margins by comparing computed vs. empirical ΔG values, ensuring deviations ≤1.5 kcal/mol .
Q. How can cross-disciplinary approaches (e.g., metabolomics, proteomics) enhance mechanistic studies of this compound’s pharmacological effects?
- Methodological Answer : Integrate untargeted metabolomics (LC-QTOF-MS) with pathway enrichment analysis (KEGG, Reactome) to map downstream metabolite perturbations. Pair with phosphoproteomics (TiO enrichment, SILAC labeling) to identify kinase cascades modulated by the compound. Validate hypotheses via CRISPR-Cas9 knockouts of candidate targets in relevant in vitro models .
Q. What protocols mitigate bias when interpreting conflicting in vivo toxicity data for this compound?
- Methodological Answer : Apply blinding and randomization in animal studies to reduce observer bias. Use predefined toxicity endpoints (e.g., AST/ALT levels, histopathology scores) and adhere to ARRIVE guidelines for reporting. Perform power analyses pre-study to ensure adequate sample sizes. For meta-reviews, assess publication bias via funnel plots and Egger’s regression .
Data Management and Validation
Q. What frameworks ensure data integrity when sharing this compound research in collaborative projects?
- Methodological Answer : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) using electronic lab notebooks (ELNs) like LabArchives. Store raw spectra, chromatograms, and simulation trajectories in repositories (e.g., Zenodo, Figshare) with DOIs. Use checksums and version control (Git) for traceability .
Q. How can researchers address reproducibility challenges in this compound’s crystallization studies?
- Methodological Answer : Document polymorph screening rigorously (e.g., solvent/antisolvent ratios, cooling rates). Characterize crystal forms via PXRD and DSC, comparing lattice parameters to Cambridge Structural Database entries. Deposit crystallographic data in the CCDC and include .cif files in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
